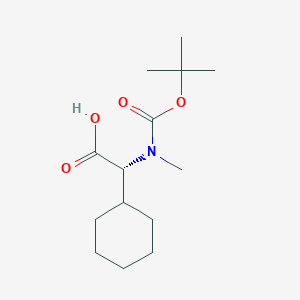

(R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid

Description

Structural Characterization and Stereochemical Analysis

Molecular Architecture and Configurational Isomerism

The compound’s structure (C₁₄H₂₅NO₄, MW 271.35 g/mol) features a cyclohexane ring substituted at the α-position with an acetic acid group and an N-Boc-N-methylamino side chain. The R-configuration at the chiral center dictates its stereochemical identity, influencing interactions in asymmetric synthesis and biological systems.

Key structural elements :

- Cyclohexane ring : Adopts a chair conformation, minimizing steric strain from the equatorial Boc group.

- Boc-protected amine : The tert-butoxycarbonyl (Boc) group shields the secondary amine, enhancing stability during synthetic reactions.

- Acetic acid moiety : Provides a carboxylic acid functional group for conjugation or salt formation.

Configurational isomerism arises solely from the R/S stereochemistry at the α-carbon. The R-enantiomer is prioritized in drug design due to its prevalence in bioactive molecules.

Comparative Analysis of Cyclohexaneacetic Acid Derivatives in Chiral Environments

Cyclohexaneacetic acid derivatives exhibit varied behavior in chiral environments depending on substituents. For example:

The Boc group in (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid enhances chiral discrimination in NMR via steric and electronic effects, as observed with actinomycin D-based chiral solvating agents.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR :

Fourier-Transform Infrared Spectroscopy (FT-IR)

X-ray Diffraction (XRD)

Hypothetical single-crystal analysis would confirm the R-configuration via anomalous scattering and spatial occupancy factors.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRIWKFZQIMXIP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid typically involves several steps:

Protection of the amine group: The N-methylamino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of the cyclohexane ring: The cyclohexane ring is constructed through cyclization reactions, often involving Grignard reagents or other organometallic compounds.

Introduction of the acetic acid moiety: The acetic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the cyclohexane ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.

Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected N-methylamino group can be deprotected under physiological conditions, allowing the compound to interact with its targets. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Cyclohexaneacetic Acid Derivatives

Key Observations :

- Gabapentin lacks the Boc group and methyl substitution, resulting in a primary amine that directly interacts with biological targets (e.g., voltage-gated calcium channels) .

- Cyclohexaneacetic acid serves as the parent compound; its unmodified structure is prone to microbial β-oxidation, forming simpler metabolites like cyclohexanecarboxylic acid .

Key Observations :

- The Boc group in the target compound necessitates deprotection steps (e.g., TFA treatment) for downstream applications, unlike gabapentin, which is pharmacologically active without modification .

- Cyclohexaneacetic acid’s unsubstituted structure allows rapid microbial degradation via β-oxidation in Arthrobacter spp., whereas Boc-protected derivatives resist enzymatic cleavage .

Key Observations :

- Gabapentin’s aminomethyl group enables direct binding to neuronal targets, while the Boc group in the target compound necessitates structural activation .

- Cyclohexaneacetic acid’s corrosivity in refinery settings contrasts with the inertness of Boc-protected derivatives under similar conditions .

Environmental and Metabolic Stability

- Degradation Pathways :

- Cyclohexaneacetic acid is metabolized by Arthrobacter spp. via β-oxidation to cyclohexanecarboxylic acid .

- Boc-protected derivatives resist enzymatic cleavage due to steric hindrance, increasing environmental persistence .

- Gabapentin undergoes minimal metabolism in humans, with 95% excreted unchanged .

Biological Activity

(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is a chiral molecule characterized by a cyclohexane ring substituted with an acetic acid moiety. The presence of the N-Boc (tert-butyloxycarbonyl) and N-methylamino groups contributes to its lipophilicity and potential for interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Molecular Weight | 239.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid may interact with various biological targets, including neurotransmitter receptors and transporters. Its structural similarity to amino acids suggests potential roles in modulating neurotransmission and cellular signaling pathways.

- Neurotransmitter Modulation : The compound has shown promise in influencing the activity of glutamate transporters, which are critical for maintaining synaptic homeostasis and preventing excitotoxicity in neurons .

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially contributing to neuroprotection against oxidative stress .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative damage, suggesting a protective role against neurodegenerative conditions .

Study 2: Inhibition of Gamma-Secretase

Another study focused on the modulation of gamma-secretase activity, which is crucial in Alzheimer's disease pathology. Compounds structurally related to (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid were found to selectively inhibit gamma-secretase, leading to reduced production of amyloid-beta peptides, a hallmark of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid can be influenced by modifications to its structure. For instance, variations in the N-substituents can significantly alter its affinity for target receptors and transporters.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| N-Boc Group | Enhances lipophilicity and stability |

| N-Methyl Group | Increases receptor binding affinity |

| Cyclohexane Ring Variation | Alters conformational flexibility |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sequential protection, acylation, and deprotection steps. For example:

Cyclohexaneacetic acid derivative preparation : React cyclohexaneacetic acid with thionyl chloride to form the acyl chloride intermediate, followed by coupling with N-Boc-N-methylamine (similar to methods in ).

Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer.

- Optimization : Adjust reaction temperature (e.g., 76°C for reflux), stoichiometry of amines, and monitor intermediates via FTIR or HPLC. Prolonged stirring (2–3 hours) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its stereochemistry?

- Methodological Answer :

- NMR : H and C NMR confirm backbone structure (e.g., cyclohexane protons at δ 1.2–2.0 ppm, Boc group at δ 1.4 ppm).

- FTIR : Amide I band (~1650 cm) and Boc carbonyl (~1740 cm) validate functional groups.

- Chiral HPLC/ORD : Resolve enantiomers using a chiral column (e.g., Chiralpak® IA) and measure optical rotation to confirm (R)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.